![molecular formula C14H11FN2O B15095423 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- CAS No. 1144108-23-5](/img/structure/B15095423.png)
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- is a chemical compound with the molecular formula C13H9FN2O and a molecular weight of 228.22 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- typically involves the reaction of benzoxazole derivatives with fluorinated benzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- can be compared with other similar compounds, such as:
6-Benzoxazolamine, 2-(4-fluorophenyl)-: This compound has a similar structure but lacks the methyl group, which may affect its biological activity and chemical properties.
Flubromazolam: A designer benzodiazepine with a fluorinated phenyl group, used for its sedative and anxiolytic effects.
Clonazolam: Another benzodiazepine derivative with similar structural features, known for its potent sedative properties.
The uniqueness of 6-Benzoxazol
Properties
CAS No. |
1144108-23-5 |
|---|---|
Molecular Formula |
C14H11FN2O |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C14H11FN2O/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,16H2 |
InChI Key |
YNYRKDDQKNEBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=C(C=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



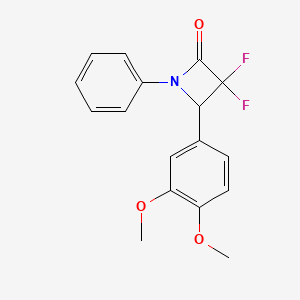
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
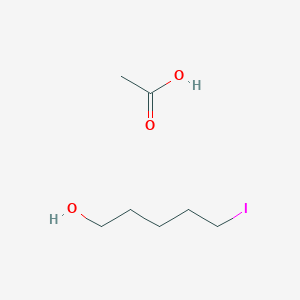
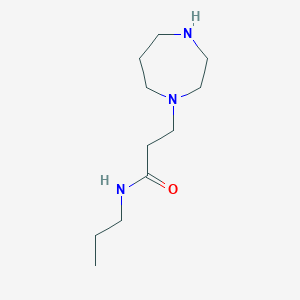
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
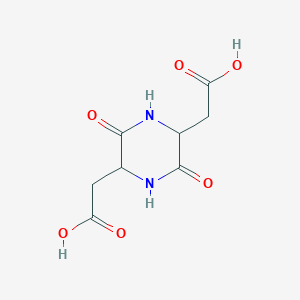
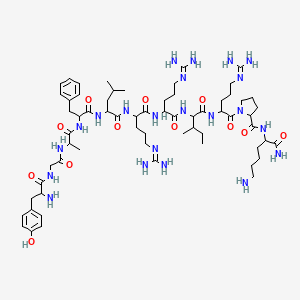
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
